2-Amino-4-methyl-5-(naphth-1-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-methyl-5-naphthalen-1-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C14H12N2O/c1-9-13(17-14(15)16-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16) |
InChI Key |
AWMZQHKHKGWNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)N)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Methyl 5 Naphth 1 Yl Oxazole and Analogous Oxazole Scaffolds
Reported Synthetic Pathways to 2-Amino-4-methyl-5-(naphth-1-yl)oxazole
While a specific documented synthesis for this compound is not detailed in readily available literature, its structure lends itself to well-established synthetic routes for 2-aminooxazoles. A prevalent and efficient method involves the condensation of an α-haloketone with urea (B33335). cutm.ac.innih.gov This approach provides a direct pathway to the 2-amino-substituted oxazole (B20620) core.
Specific Reactant Precursors and Reaction Conditions
To synthesize the target compound, the logical precursors would be an α-haloketone derived from 1-(naphthalen-1-yl)propan-2-one and a source for the 2-amino group, such as urea. The reaction proceeds via nucleophilic attack of urea on the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic oxazole ring.
The synthesis can be summarized in the following steps:
Halogenation: 1-(naphthalen-1-yl)propan-2-one is treated with a halogenating agent (e.g., bromine in a suitable solvent) to produce 1-bromo-1-(naphthalen-1-yl)propan-2-one.
Condensation and Cyclization: The resulting α-bromoketone is then reacted with urea, often under heating in a solvent like ethanol, to yield this compound.
Interactive Data Table: Plausible Synthesis Parameters
| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Solvent | General Conditions | Product |
| 1-Bromo-1-(naphthalen-1-yl)propan-2-one | Urea | None (or mild base) | Ethanol, DMF | Reflux/Heating | This compound |
Classical and Modern Strategies for Oxazole Ring Formation
Beyond the specific synthesis of 2-aminooxazoles, a variety of methods exist for constructing the core oxazole scaffold, which can be adapted to produce a wide range of substituted derivatives.
Cyclization Reactions
The Robinson-Gabriel synthesis is a foundational method for preparing oxazoles, first described in the early 20th century. wikipedia.org This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgijpsonline.com
The mechanism begins with the protonation of one of the carbonyl groups of the 2-acylamino-ketone substrate. This is followed by an intramolecular nucleophilic attack from the other carbonyl oxygen, forming a five-membered cyclic intermediate (an oxazoline derivative). The final step is the elimination of a water molecule, driven by a cyclodehydrating agent, which results in the formation of the aromatic oxazole ring. ijpsonline.com Commonly used dehydrating agents include concentrated sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride. ijpsonline.com
Interactive Data Table: Robinson-Gabriel Synthesis Overview
| Starting Material | Key Transformation | Catalyst/Reagent | Product Type |
| 2-Acylamino-ketone | Intramolecular Cyclodehydration | H₂SO₄, POCl₃, PCl₅ | Substituted Oxazoles |
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is another classical route that typically yields 2,5-disubstituted oxazoles. wikipedia.orgdbpedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. cutm.ac.inwikipedia.org
The mechanism is initiated by the reaction of the cyanohydrin with HCl to form an intermediate iminochloride. This intermediate then reacts with the aldehyde. A subsequent intramolecular cyclization and dehydration steps lead to the formation of the final oxazole product. The reactants are generally aromatic, which dictates the substituents at the 2 and 5 positions of the resulting heterocycle. wikipedia.org
Interactive Data Table: Fischer Oxazole Synthesis Overview
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |
| Cyanohydrin | Aldehyde | Anhydrous HCl in ether | 2,5-Disubstituted Oxazoles |
Oxidative Annulation Reactions (e.g., Copper-Catalyzed Benzylic sp³ C-H Activation)
Modern synthetic chemistry has introduced more efficient and atom-economical methods for oxazole synthesis. Among these are oxidative annulation reactions, particularly those utilizing copper catalysis. These methods can construct the oxazole ring from readily available starting materials through C-H bond activation. acs.org
A notable example is the copper-mediated aerobic oxidative annulation of ketones and amines. acs.org This process involves the functionalization of a benzylic sp³ C-H bond. The reaction is a one-pot, multi-component cascade that often uses molecular oxygen as the terminal oxidant. acs.orgrsc.org Mechanistic studies suggest the formation of a keto-imine intermediate, with the reaction proceeding through an anionic-type pathway. This powerful strategy is marked by the abstraction of multiple hydrogen atoms and the formation of new C–O and C–N bonds in a single operation. acs.org
Interactive Data Table: Copper-Catalyzed Oxidative Annulation Overview
| Starting Materials | Catalyst System | Key Features | Product Type |
| Ketones, Amines | Copper salt (e.g., Cu(acac)₂) / O₂ | Benzylic sp³ C-H activation, Aerobic oxidation, One-pot cascade | 2,4,5-Trisubstituted Oxazoles |
Decarboxylative Cyclization Approaches (e.g., from Primary α-Amino Acids)
The use of readily available primary α-amino acids as starting materials represents an attractive and efficient pathway for the construction of polysubstituted oxazoles. A notable metal-free method involves the decarboxylative cyclization of primary α-amino acids with 2-bromoacetophenones. d-nb.info This approach is valued for its simplicity and use of mild reaction conditions. d-nb.info In a typical reaction, the substitution of the α-amino acid with 2-bromoacetophenone is followed by an oxidation and decarboxylation cascade to yield the oxazole product. d-nb.info For instance, the reaction of phenylalanine with 2-bromoacetophenone in the presence of iodine can produce 2,5-diphenyloxazole. d-nb.info
This strategy leverages the inherent reactivity of α-amino acids as nitrogen-containing motifs to build the heterocyclic ring. d-nb.info Researchers have developed numerous reactions based on the decarboxylation of α-amino acids in recent years. d-nb.info A new sequence for synthesizing 2,4-disubstituted oxazoles from α-amino acids has also been reported, which utilizes a triphenylphosphine/hexachloroethane combination for the cyclodehydration of an intermediate α-acylamino aldehyde. researchgate.net Furthermore, povidone iodine has been effectively used in the cyclization of acetophenones and α-amino acids to generate 2,5-disubstituted oxazoles in moderate to good yields. researchgate.net
Van Leusen Oxazole Synthesis and its Contemporary Applications
The Van Leusen oxazole synthesis is a powerful and versatile method for preparing 5-substituted oxazoles. mdpi.com This reaction is based on the use of tosylmethylisocyanides (TosMIC), often referred to as Van Leusen's reagent, which reacts with aldehydes in the presence of a base. mdpi.comnih.gov The process involves a two-step [3+2] cycloaddition. Initially, the deprotonated TosMIC adds to the aldehyde, forming an oxazoline intermediate. This intermediate then eliminates p-toluenesulfinic acid (TosH) to yield the final 5-substituted oxazole. mdpi.comnih.gov
Contemporary applications have focused on improving the efficiency and conditions of the Van Leusen reaction. For example, using a pressure reactor has been shown to dramatically reduce reaction times from hours to as little as 20 minutes, providing moderate to good yields of 1,3-oxazoles. sciforum.net Another advancement is the use of microwave assistance, which also accelerates the reaction, offering high yields and efficiency across a broad substrate scope. mdpi.com Furthermore, a one-pot Van Leusen synthesis has been developed for preparing 4,5-disubstituted oxazoles by reacting TosMIC, aldehydes, and aliphatic halides in an ionic liquid as the solvent. nih.gov
Condensation Reactions (e.g., α-Haloacetophenones with Urea Derivatives)
A primary and widely utilized method for synthesizing 2-aminooxazoles is the condensation reaction between an α-haloacetophenone (such as α-bromoacetophenone) and urea or its derivatives. acs.orgresearchgate.net This reaction provides a direct route to the 2-aminooxazole core structure. acs.org The synthesis can be optimized by adjusting parameters like the solvent, temperature, and the stoichiometric ratio of reactants. acs.org For example, using dimethylformamide (DMF) as a solvent and increasing the temperature to 120 °C can lead to higher yields and shorter reaction times. acs.org
The versatility of this method has been demonstrated through its application to a variety of substituted α-bromoacetophenones, confirming its utility for creating a library of 2-aminooxazole derivatives. acs.org While this method is robust, certain substrates, particularly those with electron-withdrawing groups, may lead to the formation of complex byproduct mixtures. nsf.gov The reaction is also amenable to modern synthetic techniques, with microwave irradiation being particularly effective at reducing reaction times significantly. acs.orgijpsonline.com
| Entry | Heating Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Conventional | 80 | Overnight | 21 |
| 2 | Conventional | 120 | 30 min | 45 |
| 3 | Microwave | 80 | 15 min | 53 |
| 4 | Microwave | 120 | 3 min | 56 |
Multi-component Reaction Paradigms for Oxazole Derivatives
Multi-component reactions (MCRs) offer significant advantages in synthetic chemistry by combining three or more reactants in a single step to form a complex product, thereby enhancing efficiency and atom economy. researchgate.net An efficient one-step MCR for preparing substituted 2-aminooxazoles involves the condensation of allomaltol derivatives with α-ketoaldehydes and cyanamide. researchgate.net This approach is notable for its mild reaction conditions, use of readily available starting materials, and straightforward workup procedures that can often avoid chromatographic purification. researchgate.net
The power of MCRs lies in their ability to rapidly generate molecular diversity. Various MCRs involving aminoazoles, carbonyl compounds, and CH-acids (like 1,3-dicarbonyl compounds) have been employed to construct a wide range of heterocyclic systems. frontiersin.org For the synthesis of oxazole-fused heterocycles, these paradigms provide a powerful tool for creating complex molecular architectures from simple precursors in a convergent manner.
Advanced and Sustainable Synthetic Approaches for Oxazole Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption, minimize waste, and shorten reaction times. Microwave-assisted synthesis and ultrasound-promoted transformations are two key advanced approaches that have been successfully applied to the synthesis of oxazoles.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for accelerating the synthesis of heterocyclic compounds, including 2-aminooxazoles. nsf.govresearchgate.net Reactions that might take several hours under conventional heating can often be completed in a matter of minutes using microwave irradiation. nsf.govnih.gov For instance, the synthesis of 2-aminooxazoles from a β-keto azide, an isothiocyanate, and triphenylphosphine can be achieved in just 5 minutes at 150 °C, with products isolated in moderate to good yields via simple precipitation. nsf.gov
This technology offers several advantages, including uniform heating, higher pressures, and often improved yields. acs.orgnsf.gov It has been successfully applied to various oxazole syntheses, including the condensation of α-bromoacetophenones with urea and the Van Leusen reaction. mdpi.comacs.org The use of microwave heating in a one-pot, two-step procedure for synthesizing imidazole derivatives further showcases its potential for creating complex heterocyclic systems efficiently. nih.gov
| Substituents | Reaction Time (min) | Yield (%) |
|---|---|---|
| R1=Phenyl, R2=Phenyl | 5 | 87 |
| R1=4-Methylphenyl, R2=Phenyl | 5 | 72 |
| R1=4-Methoxyphenyl, R2=Phenyl | 5 | 75 |
| R1=Phenyl, R2=Ethyl | 5 | 68 |
| R1=4-Chlorophenyl, R2=Phenyl | 5 | 47 |
Ultrasound-Promoted Chemical Transformations
Ultrasound irradiation, or sonochemistry, provides an alternative green energy source for promoting chemical reactions. tandfonline.com The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates. researchgate.net This technique has been shown to offer significant advantages for oxazole synthesis, including improved yields, shorter reaction times, and milder conditions compared to conventional methods. researchgate.netnih.gov
A comparative study on the synthesis of 4-(4-nitrophenyl)oxazol-2-amine demonstrated that the ultrasound-assisted method resulted in a 90% yield in just 8 minutes, whereas the conventional thermal method required 3.5 hours to achieve a 69% yield. researchgate.net Ultrasound has been successfully used to promote the synthesis of various heterocycles, including imidazoles, pyrans, and 1,3,4-oxadiazoles, highlighting its broad applicability. researchgate.netresearchgate.netnanobioletters.com This energy-efficient and environmentally benign method is a valuable tool for the sustainable synthesis of oxazole derivatives. tandfonline.comresearchgate.net
Catalytic Methodologies (e.g., Palladium, Copper, Nickel Catalysis)
Transition metal catalysis offers powerful tools for the formation of C-N and C-O bonds essential for constructing the oxazole ring and its derivatives. Palladium, copper, and nickel catalysts are particularly prominent in developing efficient synthetic routes.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of N-substituted 2-aminooxazoles. acs.org This approach is valuable for creating libraries of compounds for biological screening. For instance, the coupling of a 2-aminooxazole core with an aryl halide can be achieved using a palladium catalyst and a suitable ligand. acs.orgresearchgate.net While direct synthesis of N,4-diphenyl-2-aminooxazole has been reported to have challenges with feasibility and yields, modern palladium-catalyzed methods provide a more reliable route. acs.org A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones involves a palladium-catalyzed pathway featuring sequential C-N and C-O bond formations. organic-chemistry.org This reaction uses palladium acetate as the catalyst, with CuBr₂ as a promoter and K₂S₂O₈ as an oxidant, demonstrating broad substrate tolerance. organic-chemistry.org
Copper Catalysis: Copper-catalyzed reactions are a cost-effective and efficient alternative for synthesizing oxazole and benzoxazole (B165842) scaffolds. researchgate.netdaneshyari.com Methodologies include the copper-mediated aerobic oxidative dehydrogenative annulation of aldehydes and amines. acs.org An oxidative, copper-catalyzed, solvent-free annulation method allows for the synthesis of 2,4,5-triarylated oxazoles from readily available substrates under an oxygen atmosphere at mild temperatures. organic-chemistry.org Copper catalysis is also employed in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids through a dual oxidation process. nih.gov
Nickel Catalysis: Nickel catalysis provides a complementary approach, particularly for activating otherwise inert bonds. The synthesis of 2-substituted oxazoles can be accomplished via a nickel-catalyzed cross-coupling reaction between 2-methylthio-oxazole and various organozinc reagents. nih.gov This C-S bond activation strategy is advantageous for creating unsymmetrical 2,5-disubstituted oxazoles. nih.gov Furthermore, nickel-catalyzed amination of aryl O-sulfamates, using N-heterocyclic carbene (NHC) ligands, has been developed, showcasing the versatility of nickel in C-N bond formation, which is a key step in the synthesis of many amino-heterocycles. nih.gov
Table 1: Overview of Catalytic Methodologies in Oxazole Synthesis
| Catalytic System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Palladium | Buchwald-Hartwig Amination | 2-Aminooxazole, Aryl Halide | Synthesis of N-aryl-2-aminooxazoles. acs.org |
| C-H Activation/C-N, C-O Formation | Amides, Ketones | Direct synthesis from simple starting materials. organic-chemistry.org | |
| Copper | Oxidative Annulation | Aldehydes, Amines | Aerobic, solvent-free conditions. acs.orgorganic-chemistry.org |
| Tandem Reaction | 2-Aminophenols, Thiocarbamoyl Chlorides | Good to excellent yields for 2-aminobenzoxazoles. daneshyari.com | |
| Nickel | C-S Activation/Cross-Coupling | 2-Methylthio-oxazole, Organozinc Reagents | Synthesis of 2- and 2,5-disubstituted oxazoles. nih.gov |
| Amination | Aryl O-sulfamates, Amines | Utilizes NHC ligands for C-N bond formation. nih.gov |
Principles of Green Chemistry in Oxazole Synthesis (e.g., Ionic Liquids, Aerobic Oxidation)
Adherence to the principles of green chemistry is crucial for developing sustainable synthetic processes. Key strategies in oxazole synthesis include the use of environmentally benign solvents like ionic liquids and employing clean oxidants such as molecular oxygen.
Ionic Liquids: Ionic liquids (ILs) serve as green reaction media due to their negligible vapor pressure, high thermal stability, and recyclability. organic-chemistry.orgnih.gov An improved one-pot Van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC), aliphatic halides, and aldehydes in ionic liquids like [bmim]Br to produce 4,5-disubstituted oxazoles in high yields. organic-chemistry.org The ionic liquid can be recovered and reused for multiple runs without a significant drop in efficiency. organic-chemistry.org Similarly, a facile and efficient method for the direct oxidative amination of benzoxazoles has been developed using a recyclable heterocyclic ionic liquid as a catalyst at room temperature, yielding 2-aminobenzoxazoles in excellent yields. nih.gov
Aerobic Oxidation: The use of air or molecular oxygen as the terminal oxidant is a cornerstone of green oxidation chemistry, as it produces water as the only byproduct. Copper-mediated aerobic oxidative synthesis of oxazoles from aldehydes and amines is a prime example of this approach. acs.org This method avoids the use of stoichiometric, often toxic, heavy-metal oxidants. Another sustainable protocol involves the TEMPO-catalyzed aerobic oxidation for the Machetti-DeSarlo reaction to synthesize isoxazole (B147169) libraries in water, using air as the oxidant. researchgate.net This transition-metal-free and base-free method highlights the potential for developing eco-friendly synthetic routes for related azole compounds. researchgate.net
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and potential for automation and scalability. acs.orgdurham.ac.uk
A multipurpose mesofluidic flow reactor has been developed for the automated, on-demand synthesis of 4,5-disubstituted oxazoles. acs.orgdurham.ac.uk This system allows for rapid screening of reaction parameters and incorporates columns of solid-supported reagents to simplify purification. durham.ac.uk In one example, equimolar mixtures of ethyl isocyanoacetate and a benzoyl chloride are combined in a flow of acetonitrile. The stream then passes through a packed cartridge containing a polymer-supported base (PS-BEMP), which facilitates a rapid intramolecular cyclization to yield the desired 4,5-disubstituted oxazole as the sole product. acs.org This automated platform can produce gram quantities of material and has been used to prepare a diverse set of 25 different oxazoles in yields ranging from 83% to 99%. durham.ac.uk Continuous flow technology has also been applied to photochemical reactions, such as the conversion of isoxazoles into their oxazole counterparts, providing a rapid and mild process for generating di- and trisubstituted oxazoles. organic-chemistry.orgacs.org
Photochemical Routes to Fused Oxazole Systems (e.g., Naphthoxazoles from Styryl Oxazoles)
Photochemistry provides a powerful and often mild method for constructing complex molecular architectures that may be difficult to access through thermal reactions. The synthesis of fused oxazole systems, such as naphthoxazoles, can be efficiently achieved through the photocyclization of styryl oxazole precursors. sci-hub.senih.gov
This synthetic strategy involves the irradiation of 4- or 5-(arylethenyl)oxazoles, which act as aza-analogs of 1,3,5-hexatriene. Under aerobic conditions and often in the presence of an oxidant like iodine, these precursors undergo an intramolecular cyclization followed by oxidation to yield the corresponding naphthoxazole. sci-hub.senih.gov For example, irradiating 5-(arylethenyl)oxazoles with 300 or 350 nm lamps leads to the formation of naphtho[1,2-d]oxazoles in very good to excellent yields (30-99%). sci-hub.se Similarly, 4-(arylethenyl)oxazoles can be converted to naphtho[2,1-d]oxazoles. sci-hub.se This photochemical route is applicable to a wide range of substituted styryl oxazoles, allowing for the synthesis of a diverse library of fused polycyclic compounds containing an oxazole ring. sci-hub.sesemanticscholar.org
Chemical Reactivity and Functionalization of 2 Amino 4 Methyl 5 Naphth 1 Yl Oxazole and Oxazole Derivatives
Reactivity Profile of the Oxazole (B20620) Ring System
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.com Its aromaticity is lower than that of thiazole (B1198619), rendering it more susceptible to certain reactions. wikipedia.org The heteroatoms significantly influence the electron distribution within the ring, dictating its reactivity towards electrophiles and nucleophiles.
Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. In the case of the oxazole ring, the position of electrophilic attack is highly regioselective. The C-5 position is the most electron-rich and, therefore, the preferred site for electrophilic substitution. tandfonline.comthieme-connect.com The presence of electron-donating groups on the oxazole ring can further activate it towards electrophilic attack. thieme-connect.comresearchgate.net
For 2-amino-4-methyl-5-(naphth-1-yl)oxazole, the C-5 position is already occupied by the naphthyl group. In such substituted oxazoles, electrophilic attack is generally directed to the activating aryl substituent. However, if the ring is strongly activated by electron-donating groups, substitution can occur at other positions, with the reactivity order being C-4 > C-2. researchgate.net Given the presence of the activating 2-amino and 4-methyl groups, there is a possibility of electrophilic attack at the C-4 position, though this is less common. More likely, electrophilic substitution will occur on the naphthyl ring, with the position of substitution being influenced by the directing effects of the oxazole ring.
| Position | Relative Reactivity | Governing Factors |
|---|---|---|
| C-5 | Most reactive | Highest electron density in the unsubstituted ring. tandfonline.comthieme-connect.com |
| C-4 | Moderately reactive | Can be activated by strong electron-donating groups at other positions. researchgate.net |
| C-2 | Least reactive | Electron deficient due to the adjacent nitrogen and oxygen atoms. researchgate.net |
Nucleophilic substitution on the oxazole ring is generally challenging due to the electron-rich nature of the aromatic system. However, the C-2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. tandfonline.comthieme-connect.comresearchgate.net The order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C-2 >> C-4 > C-5. thieme-connect.com
In this compound, the C-2 position is occupied by an amino group, which is not a typical leaving group. Direct nucleophilic displacement of the amino group is unlikely under normal conditions. However, the C-2 position's electrophilicity can be exploited in other reactions, such as those involving derivatization of the amino group itself.
Cycloaddition Reactions of Oxazoles (e.g., Diels-Alder Reactions for Pyridine (B92270) and Furan (B31954) Annulations)
Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.comwikipedia.orgresearchgate.net This reactivity is a key feature of the oxazole ring and provides a powerful tool for the synthesis of other heterocyclic systems. The reaction of an oxazole with an alkene (dienophile) typically leads to the formation of a pyridine derivative after the initial cycloadduct undergoes a retro-Diels-Alder reaction to lose water. tandfonline.com Similarly, reaction with an alkyne dienophile can yield a furan derivative. researchgate.net
The facility of the Diels-Alder reaction is influenced by the substituents on the oxazole ring. Electron-donating groups on the oxazole can facilitate the reaction. researchgate.net The presence of a bulky substituent at the C-5 position, such as the naphthyl group in this compound, may introduce steric hindrance that could affect the rate and feasibility of the cycloaddition reaction. mdpi.com
Derivatization Strategies for the 2-Amino Substituent
The 2-amino group of this compound is a versatile handle for further functionalization. It can undergo a variety of reactions typical of primary aromatic amines, allowing for the introduction of diverse structural motifs.
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides (2-acylaminooxazoles).
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. The synthesis of sulfonamide derivatives from 2-aminothiazole (B372263), a close analog of 2-aminooxazole, is a well-established process. researchgate.net
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. The synthesis of urea derivatives from amines is a common transformation in medicinal chemistry. researchgate.netmdpi.comnih.gov
These derivatization reactions can significantly modify the physicochemical and biological properties of the parent molecule.
Functionalization of the Methyl and Naphthyl Moieties
The methyl and naphthyl groups on the oxazole ring also present opportunities for functionalization, although these transformations can be more challenging than derivatization of the amino group.
The C-H bonds of the 4-methyl group are adjacent to the azole ring, which can facilitate their functionalization through various transition-metal-catalyzed C-H activation strategies. thieme-connect.comresearchgate.net However, such reactions can be substrate-specific. Oxidation of the methyl group to a hydroxymethyl or carboxyl group may also be possible under appropriate conditions. researchgate.net
| Moiety | Reaction Type | Potential Products | Considerations |
|---|---|---|---|
| 4-Methyl Group | C-H Activation | Arylated, alkylated, or heteroatom-substituted methyl groups | Requires specific transition-metal catalysts. thieme-connect.com |
| 4-Methyl Group | Oxidation | 4-Hydroxymethyl or 4-carboxy-oxazole derivatives | Requires selective oxidizing agents to avoid degradation of the oxazole ring. researchgate.net |
| Naphthyl Group | Electrophilic Substitution (e.g., Nitration, Halogenation) | Nitro- or halo-substituted naphthyl-oxazole derivatives | Regioselectivity on the naphthyl ring is influenced by the oxazole substituent. |
Redox Chemistry of Oxazole Derivatives (Oxidation and Reduction Processes)
The oxazole ring is susceptible to both oxidation and reduction, although these reactions can sometimes lead to ring cleavage. tandfonline.comresearchgate.net
Oxidation: Oxazole rings are generally easily oxidized. tandfonline.com Oxidation can occur at the C-4 position, often leading to cleavage of the C-C bond. tandfonline.com The presence of the amino group in 2-aminooxazole derivatives might influence the outcome of oxidation reactions. It is noteworthy that 2-aminooxazoles are considered to have a lower metabolic rate compared to their 2-aminothiazole counterparts due to the absence of an easily oxidizable sulfur atom. youtube.com
Reduction: The reduction of oxazoles can lead to ring-opened products or the formation of oxazolines (dihydrooxazoles). tandfonline.com For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cause ring opening. tandfonline.comthieme-connect.com The specific outcome of the reduction of this compound would depend on the reducing agent and reaction conditions employed.
Ring Rearrangement Reactions (e.g., of 2-Amino-5-acetyloxazole)
The oxazole ring, while aromatic, can be susceptible to various ring rearrangement reactions, particularly under thermal, acidic, or basic conditions. These transformations are fundamental aspects of oxazole chemistry and can lead to the formation of isomeric oxazoles or entirely different heterocyclic systems. tandfonline.com The substitution pattern on the oxazole core, such as in the case of 2-amino-5-acetyloxazole, plays a crucial role in directing the course of these rearrangements. Notable examples include the Cornforth and Dimroth rearrangements.
Cornforth Rearrangement
The Cornforth rearrangement is a well-documented thermal rearrangement reaction specific to 4-acyloxazoles. chem-station.com In this reaction, the acyl group at the C4 position and the substituent at the C5 position of the oxazole ring exchange places. wikipedia.org First reported by John Cornforth in 1949, this reaction proceeds through a pericyclic ring-opening mechanism to form a nitrile ylide intermediate. wikipedia.org This intermediate then undergoes a rearrangement and subsequent ring-closure to yield the isomeric oxazole. chem-station.comwikipedia.org
The mechanism begins with a thermal electrocyclic ring opening of the 4-acyloxazole, which furnishes the key nitrile ylide intermediate. chem-station.com The stability of this intermediate dictates the reaction's outcome; if the ylide is not sufficiently stabilized, it may revert to the starting material. wikipedia.org The reaction is driven by the relative thermodynamic stabilities of the starting material and the rearranged product. wikipedia.org Research has shown that the reaction gives excellent yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are involved. wikipedia.org While the classic Cornforth rearrangement applies specifically to 4-acyloxazoles, it highlights the potential for thermally induced isomerization in substituted oxazole systems. For a compound like 2-amino-5-acetyloxazole, a related rearrangement could be envisaged if the acetyl group were located at the C4 position.
Dimroth Rearrangement
The Dimroth rearrangement is a common isomerization reaction in many nitrogen-containing heterocycles, including derivatives of 1,2,3-triazoles and 1-alkyl-2-iminopyrimidines. wikipedia.orgnih.gov Discovered by Otto Dimroth in 1909, this rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org In the context of 2-aminooxazoles, a Dimroth-type rearrangement could potentially involve the exocyclic amino group and the endocyclic nitrogen atom.
The reaction typically proceeds through a ring-opening and ring-closure sequence (RORC), often catalyzed by acid, base, heat, or light. nih.govresearchgate.net The mechanism generally involves the following steps:
Addition of a nucleophile (like water or hydroxide) to the heterocyclic ring. wikipedia.org
Ring-opening of the resulting intermediate to form an open-chain species. nih.gov
Rotation around a carbon-carbon single bond in the open-chain intermediate.
Ring-closure to form the rearranged heterocyclic system. nih.gov
Other Rearrangements
Other rearrangement pathways can also be significant for substituted oxazoles and related azoles. For instance, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that occurs in activated systems. Studies on benzoxazole (B165842) derivatives have shown that S-alkylated benzoxazole-2-thiol can undergo a Smiles rearrangement, initiated by the nucleophilic attack of a nitrogen atom, to form N-substituted benzoxazoles. nih.govacs.org This type of reaction underscores the potential for intramolecular rearrangements in amino-substituted azole systems. Furthermore, carbocation-mediated rearrangements, such as alkyl shifts or ring expansions, are fundamental reactions in organic chemistry that could occur in the side chains of substituted oxazoles under appropriate acidic conditions. masterorganicchemistry.com
Structural Elucidation and Spectroscopic Characterization of 2 Amino 4 Methyl 5 Naphth 1 Yl Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule.
Naphthyl Protons: The seven protons of the naphthyl group would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to their fixed positions on the fused aromatic rings, they would exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with neighboring protons.
Amino Protons (-NH₂): The two protons of the primary amino group would likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature, but it is typically found in the δ 5.0-6.0 ppm range.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the oxazole (B20620) ring would be expected to appear as a sharp singlet in the upfield region, likely around δ 2.0-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-4-methyl-5-(naphth-1-yl)oxazole
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | 5.0 - 6.0 | Broad Singlet |
| -CH₃ | 2.0 - 2.5 | Singlet |
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal.
Oxazole Carbons: The three carbon atoms of the oxazole ring (C2, C4, and C5) would show characteristic chemical shifts. The C2 carbon, bonded to two nitrogen atoms, would be highly deshielded, appearing around δ 155-165 ppm. The C4 and C5 carbons would resonate at approximately δ 130-150 ppm.
Naphthyl Carbons: The ten carbon atoms of the naphthyl ring would appear in the aromatic region (δ 110-140 ppm). The quaternary carbons at the ring fusion and the point of attachment to the oxazole would have different intensities compared to the protonated carbons.
Methyl Carbon (-CH₃): The methyl carbon would appear as a signal in the upfield region of the spectrum, typically around δ 10-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Oxazole C2 | 155 - 165 |
| Oxazole C4 & C5 | 130 - 150 |
| Naphthyl Carbons | 110 - 140 |
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms. It would definitively link the methyl proton singlet to its corresponding carbon signal and each naphthyl proton to the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the methyl protons and the C4 and C5 carbons of the oxazole ring, and between the naphthyl protons and the C5 carbon of the oxazole, confirming the attachment point of the naphthyl group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
HRMS would be used to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₅H₁₂N₂O. HRMS would measure the mass of the protonated molecule [M+H]⁺, and the result should match the calculated theoretical mass for C₁₅H₁₃N₂O⁺.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Mass | Measured Mass |
|---|
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present.
N-H Stretching: The amino group would show characteristic stretches in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region corresponding to symmetric and asymmetric stretching.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the oxazole and naphthyl rings would appear in the 1500-1650 cm⁻¹ region.
C-O Stretching: The C-O-C stretching of the oxazole ether linkage would be expected in the 1000-1300 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted naphthyl ring would appear in the 650-900 cm⁻¹ region, providing clues about the substitution pattern.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Oxazole/Naphthyl | C=N, C=C Stretch | 1500 - 1650 |
| Oxazole Ether | C-O Stretch | 1000 - 1300 |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
Should the compound form suitable single crystals, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. It would confirm the planarity of the oxazole ring and determine the dihedral angle between the oxazole and naphthyl ring systems. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the crystal packing arrangement.
Analysis of Aromaticity and Planarity of the Oxazole Ring System
The oxazole ring is generally considered to be planar. chemicalforums.com This planarity is a prerequisite for effective π-orbital overlap and, consequently, for aromaticity. The atoms within the ring are typically sp2 hybridized, leading to a trigonal planar geometry around each atom. reddit.com While the oxazole ring itself is planar, the attachment of substituents can potentially induce minor deviations from perfect planarity. In the case of this compound, the steric bulk of the naphthyl and methyl groups might cause slight distortions in the bond angles of the oxazole ring. However, the fundamental planarity of the aromatic oxazole core is expected to be maintained.
The aromaticity of the oxazole ring influences its chemical reactivity. Electrophilic aromatic substitution reactions are possible, typically occurring at the C5 position, especially when activating groups are present. wikipedia.org The nitrogen atom in the ring imparts a weak basic character to the molecule. wikipedia.orgtandfonline.com
Table 1: General Properties of the Oxazole Ring
| Property | Description | Reference |
| Aromaticity | Possesses aromatic character due to 6 π-electron delocalization, but is less aromatic than thiazole (B1198619). | wikipedia.org |
| Planarity | The ring system is generally planar, allowing for effective p-orbital overlap. | chemicalforums.com |
| Hybridization | Ring atoms are typically sp2 hybridized. | reddit.com |
| Reactivity | Can undergo electrophilic aromatic substitution, primarily at the C5 position. | wikipedia.org |
| Basicity | Exhibits weak basicity due to the presence of the nitrogen atom. | wikipedia.orgtandfonline.com |
Conformational Studies of Peripheral Substituents (e.g., Dihedral Angles in Naphthyl Moiety)
The conformational orientation of the peripheral substituents, particularly the naphthyl group at the C5 position, is a critical aspect of the three-dimensional structure of this compound. The rotation around the single bond connecting the oxazole ring and the naphthyl moiety is subject to steric hindrance, which can lead to distinct, stable conformations or rotamers.
Studies on related compounds with naphthyl substituents have shown that the rotation around the aryl-C(sp3) bond can be restricted, leading to unequally populated rotamers. colab.ws The conformational preference is largely dictated by steric interactions between the substituents adjacent to the pivot bond. colab.ws In the case of this compound, the proximity of the methyl group at C4 and potentially the amino group at C2 of the oxazole ring to the hydrogen atoms of the naphthyl ring would create steric strain, influencing the preferred dihedral angle.
Dynamic NMR spectroscopy is a powerful technique for studying the stereodynamics of such conformational isomers. colab.wsacs.orgnih.gov By analyzing temperature-dependent NMR spectra, it is possible to determine the energy barriers for the interconversion between different rotamers. For hindered naphthylcarbinols, the free energies of activation (ΔG‡) for the interconversion of atropisomers have been found to vary significantly, ranging from 7.6 to 32.9 kcal/mol, depending on the nature of the substituents. colab.ws It is plausible that this compound also exhibits a measurable energy barrier to rotation around the oxazole-naphthyl bond.
Table 2: Observed Dihedral Angles Between Oxazole and Naphthalene (B1677914) Rings in Related Compounds
| Compound | Dihedral Angle (°) | Reference |
| 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one (Molecule 1) | 17.40 (9) | nih.govdoaj.org |
| 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one (Molecule 2) | 3.05 (8) | nih.govdoaj.org |
| 4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one (Angle 1) | 10.09 (4) | nih.gov |
| 4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one (Angle 2) | 6.04 (4) | nih.gov |
Mechanistic Studies of Chemical Transformations Involving Oxazole Systems
Elucidation of Reaction Intermediates (e.g., Keto-imine Intermediates in Cyclization Processes)
The formation of the oxazole (B20620) ring often proceeds through a series of reactive intermediates. The cyclization process, a key step in many oxazole syntheses, frequently involves the formation and subsequent transformation of keto-imine or related species.
One of the classic routes to oxazoles, the Robinson-Gabriel synthesis, involves the cyclodehydration of α-acylamino ketones. pharmaguideline.comijpsonline.com The mechanism commences with the protonation of the amide carbonyl oxygen, which facilitates the nucleophilic attack by the enolized ketone. This intramolecular cyclization leads to a hydroxyl-oxazoline intermediate, which then dehydrates to form the aromatic oxazole ring.
More contemporary methods have also shed light on reaction intermediates. For instance, tandem reactions starting from the N-attack of a nucleophile on an imine have been explored. rsc.org A one-pot sequence involving imine generation, N-cyclization, and C-alkylation has been developed to synthesize complex indole derivatives, showcasing the synthetic utility of controlling imine-based cyclizations. rsc.org In the context of oxazole synthesis, the reaction of α-diazoketones with nitriles under copper catalysis is proposed to proceed through a nitrilium ion intermediate. This is formed by the nucleophilic addition of the nitrile to the diazo functionality, followed by an intramolecular trapping of the nitrilium ion by the keto group to form the oxazole ring. researchgate.net
The Van Leusen reaction, which synthesizes 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), is another example where understanding the intermediates is key. ijpsonline.comresearchgate.net The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates the tosyl group to yield the final oxazole product. ijpsonline.com
Table 1: Key Intermediates in Oxazole Synthesis
| Synthesis Method | Precursors | Key Intermediate(s) | Reference |
|---|---|---|---|
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Hydroxy-oxazoline | pharmaguideline.comijpsonline.com |
| Copper-Catalyzed Diazo-Nitrile Coupling | α-Diazoketone, Nitrile | Nitrilium ion | researchgate.net |
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Oxazoline | ijpsonline.comresearchgate.net |
Exploration of Anionic Reaction Pathways
Anionic pathways are significant in the functionalization of the oxazole ring. Due to the electronegativity of the oxygen and nitrogen atoms, the protons attached to the oxazole ring exhibit varying degrees of acidity, allowing for deprotonation and subsequent reaction with electrophiles.
The C2 proton is the most acidic proton on the oxazole ring. pharmaguideline.comwikipedia.org Treatment with strong bases, such as organolithium reagents like butyllithium, results in deprotonation at the C2 position. wikipedia.orgyoutube.com This generates a 2-lithio-oxazole species. These lithiated intermediates are generally unstable and can exist in equilibrium with a ring-opened enolate-isonitrile form. wikipedia.org This anionic intermediate can then be trapped by various electrophiles, such as silylating agents or aldehydes (e.g., in formylation with dimethylformamide to give 2-formyloxazole), providing a route to 2-substituted oxazoles. wikipedia.org
The acidity of protons on substituents attached to the oxazole ring can also be exploited. For example, the alpha-protons of alkyl groups on the ring can be abstracted by a strong base, creating a carbanion that can participate in further reactions. This reactivity is analogous to the acidity of alpha-hydrogens in carbonyl compounds, where the resulting anion is stabilized by conjugation. youtube.com
Radical-Initiated Oxidation Mechanisms (e.g., Hydroxyl Radical Attack on Oxazole)
Hydroxyl radicals (•OH) are highly reactive, non-selective oxidizing species that can initiate the degradation of a wide range of organic molecules, including heterocyclic compounds like oxazole. wikipedia.org In atmospheric chemistry and biological systems, reactions initiated by hydroxyl radicals are of significant importance. wikipedia.orgrsc.org
The reaction of a hydroxyl radical with an organic molecule like oxazole can proceed via two primary pathways:
Hydrogen Abstraction : The hydroxyl radical can abstract a hydrogen atom from a C-H bond on the oxazole ring or its substituents. wikipedia.org This generates a water molecule and an oxazolyl radical. This radical can then react rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.org This peroxy radical is a key intermediate that can undergo further reactions, leading to a cascade of oxidative processes and potentially ring-opening products. nih.gov
OH Addition : The hydroxyl radical can add to the π-system of the oxazole ring. rsc.orghydrogenlink.com This results in the formation of a hydroxylated oxazolyl radical intermediate. Studies on the related imidazole molecule have shown that OH addition is often kinetically more favorable than hydrogen abstraction. rsc.org The site of addition is influenced by the electron density of the ring carbons. The resulting radical adduct can then undergo further reactions, including reaction with oxygen or unimolecular rearrangements.
The high reactivity and short half-life (on the order of 10⁻⁹ seconds in vivo) of the hydroxyl radical make it a potent but indiscriminate reactant. wikipedia.orghydrogenlink.com Unlike some other radical species, it generally cannot be eliminated by enzymatic reactions, contributing to its high potential for causing oxidative damage to organic structures. wikipedia.org
Catalytic Reaction Mechanisms (e.g., Photo-induced Organoselenium Catalysis)
Catalytic methods offer efficient and selective routes for the synthesis and transformation of oxazoles. Among these, photo-induced organoselenium catalysis has emerged as a powerful tool.
A dual catalytic system combining a photocatalyst with a selenium-π-acid has been successfully employed for the oxidative cyclization of N-propargylamides to form substituted oxazoles. researchgate.netresearchgate.net In this system, visible light irradiation (e.g., from white or blue LEDs) is used to excite a photocatalyst. researchgate.netnih.gov Concurrently, an organoselenium compound, such as benzeneseleninic acid, acts as a co-catalyst. researchgate.net
The proposed mechanism often involves the formation of selenium-centered radical species. researchgate.net For example, the photocatalyst can facilitate the generation of a selenyl radical (RSe•) from a diselenide precursor. This radical can then participate in the cyclization of the substrate. In the synthesis of 2-substituted oxazole-5-carbaldehydes from N-propargyl amides, air serves as the terminal oxidant, making the process more environmentally friendly. researchgate.net
This methodology highlights the synergy between photocatalysis and organocatalysis. The photocatalyst absorbs light energy to initiate the reaction, while the organoselenium catalyst directs the chemical transformation with high selectivity. Such approaches avoid the need for harsh chemical oxidants and often proceed under mild, room temperature conditions. researchgate.netnih.gov Electrochemically mediated methods have also been developed, where a selenium cation generated by anodic oxidation can activate substrates for cyclization, further expanding the toolkit for selenium-catalyzed oxazole synthesis. acs.org
Biological Activity and Structure Activity Relationship Sar Studies of 2 Amino 4 Methyl 5 Naphth 1 Yl Oxazole and Representative Oxazole Derivatives in Academic Research
General Biological Significance of Oxazole (B20620) Scaffolds in Bioactive Compounds
The oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. This scaffold is a cornerstone in drug discovery, as its derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. reprocell.comnih.gov The utility of oxazoles has been demonstrated in a multitude of therapeutic areas. The biological activities attributed to the oxazole moiety are extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antidiabetic, and analgesic properties, among others. nih.govsemanticscholar.org
The structural and chemical diversity of oxazole-based molecules makes them prime candidates for the development of novel therapeutic agents. reprocell.com Their ability to serve as a central scaffold allows for diverse substitutions, which play a pivotal role in defining their biological activities and tailoring them for specific targets. nih.govnih.gov This versatility has led to the development of numerous oxazole-containing medicinal compounds, such as the antibiotic linezolid, the anti-inflammatory agent oxaprozin, and the tyrosine kinase inhibitor mubritinib, underscoring the scaffold's therapeutic importance. nih.govnih.gov
Investigated Biological Activities in Research Contexts
Oxazole derivatives have been widely investigated for their potential as anti-inflammatory agents. nih.govresearchgate.net Research has shown that certain synthetic oxazoles can significantly reduce inflammation in preclinical models. For instance, a series of novel oxazole derivatives synthesized from acetone (B3395972) and urea (B33335) were evaluated using the carrageenan-induced rat hind paw edema method, a standard model for acute inflammation. mdpi.com Within this series, the derivative designated A1 demonstrated the highest anti-inflammatory activity. mdpi.com
In another study, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives were synthesized and tested for both acute and chronic anti-inflammatory potential. At a dose of 20 mg/kg, these compounds exhibited between 45.1% and 81.7% protection against carrageenan-induced paw edema, with the most active compounds (3a, 3l, and 3n) proving to be more effective than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) (64.7% protection) and comparable to diclofenac (B195802) sodium (69.5% protection). Furthermore, these potent compounds also showed significant protection (39.3% to 48.4%) in a chronic inflammation model (cotton-pellet-induced granuloma) and were found to be less ulcerogenic than ibuprofen.
Table 1: Anti-inflammatory Activity of Selected Oxazole Derivatives
| Compound | Model | Protection (%) | Reference Drug |
| 3a | Carrageenan-induced paw edema | 81.7% | Diclofenac (69.5%) |
| 3l | Carrageenan-induced paw edema | - | Ibuprofen (64.7%) |
| 3n | Carrageenan-induced paw edema | - | - |
| 3a | Cotton-pellet granuloma | 48.4% | Diclofenac (60.2%) |
| 3l | Cotton-pellet granuloma | 39.3% | - |
| 3n | Cotton-pellet granuloma | 44.0% | - |
The oxazole nucleus is a key component of many compounds with potent antimicrobial properties. Researchers have synthesized and tested a wide range of derivatives against various pathogens.
Antibacterial and Antifungal Activity: Binaphthyl-based, functionalized oxazole peptidomimetics have demonstrated moderate to excellent antibacterial activity against Gram-positive isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 1–16 μg/mL. Some compounds in this class also showed activity against Gram-negative bacteria like E. coli and A. baumannii, with MICs as low as 4 μg/mL.
In other studies, spiro indoline-based heterocycles derived from oxazol-5-one intermediates showed very high activity compared to reference drugs, with some prepared compounds exhibiting zones of inhibition up to 90 mm against fungal strains, far exceeding the reference chemotherapeutics (22 mm). Similarly, new derivatives containing both oxazole and benzothiazole (B30560) rings were found to be active against bacterial and fungal strains. nih.gov The substitution pattern on the oxazole ring is crucial; for instance, the presence of electron-withdrawing groups like chlorine (Cl) and fluorine (F) has been associated with enhanced antibacterial activity.
Antitubercular Activity: The 2-aminooxazole scaffold has been identified as a novel privileged structure in the search for new antitubercular agents. This scaffold is considered a bioisostere of the 2-aminothiazole (B372263) moiety, which has known antitubercular properties. Research on 5-(3-indolyl)oxazole compounds, such as Almazole D, revealed promising activity against Mycobacterium tuberculosis, with the R-enantiomer showing a MIC of 12.5 μM. Studies comparing 2-aminooxazoles with their 2-aminothiazole counterparts found that the oxazole derivatives showed a similar and promising trend of activity against M. tuberculosis.
Table 2: Antimicrobial Activity of Representative Oxazole Derivatives
| Compound Class/Name | Target Organism | Activity Metric | Result |
| Binaphthyl-oxazoles | Gram-positive bacteria | MIC | 1–16 µg/mL |
| Binaphthyl-oxazoles | E. coli, A. baumannii | MIC | As low as 4 µg/mL |
| Spiro indoline-oxazoles | Fungal strains | Zone of Inhibition | Up to 90 mm |
| Almazole D (R-enantiomer) | Mycobacterium tuberculosis | MIC | 12.5 µM |
The 1,3-oxazole moiety serves as a valuable template for developing novel anticancer agents, with derivatives showing activity against drug-susceptible, drug-resistant, and multidrug-resistant cancer cell lines through various mechanisms.
One of the key mechanisms is the inhibition of tubulin polymerization. Structurally related to the subject of this article, a 5-(2′-naphthyl)oxazole derivative was found to be more active than the natural antimitotic agent Combretastatin A-4 (CA-4) in four out of seven tested cancer cell lines, with IC50 values in the low nanomolar range (0.5–73.2 nM). This highlights the importance of the substitution at the 5-position of the oxazole ring. The corresponding isomer with a naphth-1-yl group was 4- to 630-fold less active, demonstrating a clear structure-activity relationship based on the naphthalene (B1677914) ring's point of attachment.
Other anticancer mechanisms for oxazole derivatives include the inhibition of novel targets like STAT3 and G-quadruplexes, as well as established targets such as DNA topoisomerases and various protein kinases.
Table 3: Anticancer Activity of a 5-Naphthyl-Oxazole Derivative
| Compound | Target | Activity Metric | Potency | Cell Lines |
| 5-(2'-naphthyl)oxazole (4a) | Tubulin polymerization | IC50 | 0.5–73.2 nM | Various cancer cell lines |
Oxazole derivatives have been designed and synthesized to target a wide range of enzymes implicated in various diseases.
Cholinesterases: Naphthoxazole analogs, which feature a fused naphthalene and oxazole ring system, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease. Notably, 4-(Naphtho[1,2-d] mdpi.comoxazol-2-yl)benzene-1,3-diol was identified as a highly promising compound with nanomolar activity against AChE (IC50 = 58 nM) and moderate activity against BChE (IC50 = 981 nM). Other benzoxazole (B165842) derivatives have also shown strong inhibition of both enzymes, with IC50 values in the low micromolar range.
Histone Deacetylase 6 (HDAC6) and BRAF Kinase: In the context of anticancer research, HDACs are recognized targets for oxazole derivatives. Additionally, a novel imidazo[2,1-b]oxazole derivative, KS28, has been investigated as a potent inhibitor of BRAF V600E kinase, a key driver in certain melanomas. researchgate.net
PLpro (Papain-like Protease): The viral protease PLpro, essential for SARS-CoV-2 replication, has been targeted by oxadiazole (an isomer of oxazole) derivatives. mdpi.com One derivative demonstrated an IC50 of 7.197 μM against SARS-CoV-2 PLpro, marking it as a promising starting point for further optimization. mdpi.com Oxazole-based macrocycles have also been discovered as active agents against SARS-CoV-2, likely targeting its proteases.
Tyrosine Kinase: The oxazole scaffold is present in known tyrosine kinase inhibitors like mubritinib. nih.govnih.gov This indicates the potential of this heterocyclic system to interfere with signaling pathways that are often dysregulated in cancer.
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for DNA synthesis and a target for anticancer and antimicrobial drugs. While specific oxazole-based DHFR inhibitors are not as widely reported as other heterocycles like pyrimidines, the development of thiazole-based hybrids as potent M. tuberculosis DHFR inhibitors suggests that the closely related oxazole scaffold holds potential for targeting this enzyme.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle and are important targets in oncology. A patent has been filed for aminooxazole derivatives as inhibitors of cyclin-dependent kinases. Furthermore, hybrid molecules combining oxazole and 4-thiazolidinone (B1220212) moieties have been investigated as potential CDK2 inhibitors.
NaV1.8: While research on oxazole derivatives as direct NaV1.8 channel blockers is limited, related isoxazoline (B3343090) derivatives are being explored for their inhibitory activity on voltage-gated sodium channels, suggesting a potential avenue for future research with the oxazole core.
Table 4: Enzyme Inhibition by Selected Oxazole and Related Derivatives
| Derivative Class | Target Enzyme | Compound Example | Activity (IC50) |
| Naphthoxazole | Acetylcholinesterase (AChE) | 4-(Naphtho[1,2-d] mdpi.comoxazol-2-yl)benzene-1,3-diol | 58 nM |
| Naphthoxazole | Butyrylcholinesterase (BChE) | 4-(Naphtho[1,2-d] mdpi.comoxazol-2-yl)benzene-1,3-diol | 981 nM |
| 1,2,4-Oxadiazole | SARS-CoV-2 PLpro | Compound 5 | 7.197 µM |
| Imidazo[2,1-b]oxazole | BRAF V600E Kinase | KS28 | Potent Inhibition |
Agonism of Free Fatty Acid Receptor (GPR40): GPR40 is a target for type 2 diabetes because its activation enhances glucose-dependent insulin (B600854) secretion. Research has identified phenoxymethyl (B101242) 1,3-oxazoles as potent and selective agonists of GPR40, demonstrating the scaffold's utility in metabolic diseases.
Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 ion channel is a key player in pain perception, making its antagonists valuable as potential analgesics. An efficient synthesis of 2-amino-oxazolo[4,5-c]quinoline derivatives has been developed, leading to the identification of potent and selective TRPV1 antagonists. In another example, the compound SZV-1287 (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanal oxime) was identified as a potent dual antagonist of both TRPA1 and TRPV1 channels, highlighting a multi-target approach to pain relief. nih.gov
5-HT2B Receptor Interactions: The serotonin (B10506) 5-HT2B receptor is implicated in various physiological processes, and its modulation is of therapeutic interest. mdpi.com While research on 1,3-oxazole derivatives as direct 5-HT2B ligands is not widely documented, a study on the related isoxazole (B147169) scaffold reported the discovery of N-cyclohexyl-8-fluoro-3,3a,4,9b-tetrahydro-1H-thiochromeno[4,3-c]isoxazole-1-carboxamide as a selective human 5-HT2B antagonist with a Ki of 42 nM. This finding suggests that oxazole isomers are capable of interacting with this receptor class.
Antioxidant Potency
Oxazole-containing compounds have been evaluated for their ability to mitigate oxidative stress, a key factor in numerous degenerative diseases. nih.gov Research into various oxazole derivatives has shown a range of antioxidant capabilities, though the potency is highly dependent on the substitution pattern around the core heterocycle.
For instance, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant properties. nih.gov One of the most active analogues, compound E3, demonstrated a significant (89%) inhibition of microsomal EROD activity, which was superior to the specific inhibitor caffeine (B1668208) (85%) at the same concentration. nih.govresearchgate.net This highlights the potential of the oxazolone (B7731731) scaffold in developing new antioxidant agents.
In a comparative study, the antioxidant activities of ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate and its oxazole bioisostere, ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, were assessed using the DPPH method. The results indicated that the thiazole (B1198619) derivative possessed active antioxidant properties with an IC50 value of 64.75 ppm, whereas the corresponding oxazole derivative showed weak activity with an IC50 value of 275.3 ppm. aip.orgaip.org This suggests that for this particular substitution pattern, the sulfur-containing heterocycle is more conducive to antioxidant activity than the oxygen-containing one.
Table 1: Antioxidant Activity of Representative Oxazole and Thiazole Derivatives
| Compound | Assay | Result | Classification |
|---|---|---|---|
| 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one (Compound E3) | Microsomal EROD Activity Inhibition | 89% inhibition | Significant Activity nih.govresearchgate.net |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH Radical Scavenging | IC50: 275.3 ppm | Weak Activity aip.orgaip.org |
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH Radical Scavenging | IC50: 64.75 ppm | Active aip.orgaip.org |
Other Biological Activities under Investigation (e.g., Antitubercular, Antileishmanial, Antiviral, Antidiabetic, Antiparasitic, Antiobestic, Antineuropathic)
The oxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have demonstrated a remarkable array of biological activities. tandfonline.comd-nb.info These activities are currently being explored in various academic and pharmaceutical research settings.
Antitubercular Activity: Numerous studies have highlighted the potential of oxazole and its bioisosteres against Mycobacterium tuberculosis (Mtb). d-nb.info Disubstituted oxazole analogues have been identified as potent antituberculosis agents. mdpi.com Specifically, 2-aminooxazoles have been investigated as novel scaffolds, showing promise against both replicating and non-replicating Mtb. nih.govnih.gov In one study, N-oxazolylcarboxamides showed high activity against M. tuberculosis H37Ra, including multidrug-resistant strains, with MIC values as low as 3.13 µg/mL. mdpi.com
Antileishmanial Activity: While research on oxazoles is ongoing, related heterocycles like isoxazoles and oxadiazoles (B1248032) have shown significant antileishmanial properties against Leishmania donovani and L. amazonensis. nih.govnih.gov Some isoxazole derivatives displayed better inhibition of amastigote multiplication than the standard drug miltefosine. nih.gov This suggests that the oxazole core could be a valuable template for developing new treatments for leishmaniasis.
Antiviral Activity: Oxazole derivatives have been investigated for their potential to combat various viral infections. tandfonline.com A series of oxazole-based macrocycles demonstrated inhibitory activity against the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle. nih.gov Other studies have identified oxazole and thiazole derivatives with activity against human cytomegalovirus (HCMV), with docking analyses suggesting DNA polymerase as a likely target. nih.gov
Antidiabetic Activity: The oxadiazole ring, a close relative of oxazole, is found in compounds investigated for antidiabetic properties. manipal.eduresearchgate.netrjptonline.org These derivatives can elicit a hypoglycemic effect through various mechanisms, including the inhibition of digestive enzymes like α-amylase and α-glucosidase, which helps control postprandial hyperglycemia. manipal.edurjptonline.org One study on a 1,3,4-oxadiazole (B1194373) derivative showed a significant reduction in blood glucose and HbA1c levels in diabetic rats. nih.gov
Antiparasitic Activity: Beyond leishmaniasis, oxazole-related structures have been explored for broader antiparasitic applications. tandfonline.com For example, isoxazole derivatives have been evaluated for their in vitro anthelmintic activity against earthworms, a model for intestinal roundworm parasites, showing potential for treating parasitic infections. wisdomlib.org
Antiobestic and Antineuropathic Activities: The diverse therapeutic potential of oxazoles extends to metabolic and neurological disorders. Certain oxazole derivatives have been identified in research exploring anti-obesity agents. tandfonline.comd-nb.info Additionally, some triazole and oxazole derivatives have been investigated for anti-neuropathic and anticonvulsant activities. tandfonline.comzenodo.orgresearchgate.net
Table 2: Summary of Investigated Biological Activities of Representative Oxazole Derivatives
| Activity | Derivative Class | Key Findings | References |
|---|---|---|---|
| Antitubercular | N-oxazolylcarboxamides | Active against Mtb H37Ra (MIC = 3.13 µg/mL) and MDR strains. | mdpi.com |
| Antileishmanial | Isoxazole Derivatives | Showed better inhibition of L. donovani amastigotes than miltefosine. | nih.gov |
| Antiviral | Oxazole-based Macrocycles | Inhibited SARS-CoV-2 main protease (Mpro). | nih.gov |
| Antidiabetic | 1,3,4-Oxadiazole Derivative | Significantly reduced blood glucose and HbA1c levels in diabetic rats. | nih.gov |
| Antiparasitic | Isoxazole Derivatives | Demonstrated in vitro anthelmintic activity. | wisdomlib.org |
Structure-Activity Relationship (SAR) Analysis of Oxazole Derivatives
The biological activity of oxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. tandfonline.com SAR studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.
Influence of Substituents (e.g., Amino Group, Methyl Group, Naphthyl Moiety) on Biological Activity Profile
While direct SAR studies for 2-Amino-4-methyl-5-(naphth-1-yl)oxazole are not available, analysis of related structures, particularly its bioisosteric 2-aminothiazole analogues, provides valuable insights.
Amino Group (at C2): The 2-amino group is a common feature in many biologically active oxazoles and thiazoles. SAR studies on 2-aminothiazoles effective against M. tuberculosis have shown that this position exhibits high flexibility. nih.gov The potency of these compounds was dramatically increased by the introduction of substituted benzoyl groups at the N-2 position, indicating that the amino group serves as a critical anchor for further modification. nih.gov For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue. nih.gov This suggests that for the title compound, the 2-amino group is likely a key pharmacophoric feature and a potential site for modification to modulate activity.
Methyl Group (at C4): The influence of a small alkyl group like methyl at the C4 position can vary. In some series, this position is crucial for activity, while in others, it is more tolerant to modification. For antitubercular 2-aminothiazoles, the substituent at C4 was found to be less tolerant to modification than the N-2 position, with a 2-pyridyl moiety being optimal in one extensive study. nih.gov The presence of a relatively small methyl group in the title compound could influence its binding affinity and steric interactions within a target's active site.
Naphthyl Moiety (at C5): A large, aromatic, and hydrophobic substituent like the naphthyl group at the C5 position would be expected to significantly impact the compound's properties. This moiety can engage in strong hydrophobic and π-π stacking interactions with biological targets. tandfonline.com In studies of other heterocyclic scaffolds, the introduction of bulky, lipophilic aryl groups has often led to enhanced potency by improving target binding affinity. The specific orientation (naphth-1-yl) will dictate the precise geometry of these interactions.
Role of the Oxazole Heterocycle in Non-Covalent Interactions with Biological Targets (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions, Van der Waals Forces)
The oxazole ring itself is not merely a scaffold but an active participant in molecular recognition through various non-covalent interactions. tandfonline.com Its unique electronic and structural features enable it to interact with biological macromolecules in several ways.
Hydrogen Bonding: The nitrogen atom at position 3 of the oxazole ring is a hydrogen bond acceptor, a property it shares with pyridine (B92270). tandfonline.com The oxygen atom at position 1 is a weaker hydrogen bond acceptor. These features allow the oxazole core to form specific hydrogen bonds with amino acid residues (e.g., lysine, arginine) in an enzyme's active site or a receptor's binding pocket, which is often crucial for anchoring the molecule and determining its orientation. nih.gov
π-π Stacking: As an aromatic heterocycle, the oxazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions are vital for the stability of the ligand-protein complex. The incorporation of the oxazole heterocycle provides new sites for these potential binding interactions. nih.gov
Bioisosteric Replacements and Comparative SAR Studies (e.g., Oxazoles vs. Thiazoles)
The replacement of an oxygen atom in an oxazole ring with a sulfur atom to form a thiazole is a classic example of bioisosterism. nih.gov This subtle change can significantly alter a molecule's physicochemical properties and biological activity, making comparative studies a powerful tool in drug design.
Physicochemical Properties: The substitution of oxygen with sulfur generally increases lipophilicity and can alter the electronic distribution and hydrogen-bonding capacity of the heterocycle. Studies have shown that thiazoles hydrogen bond more effectively than oxazoles, while oxazole-based fragments are less flexible. nih.gov In a direct comparison, a series of oxazole derivatives demonstrated significantly increased hydrophilicity and water solubility compared to their thiazole isosteres, a property that can be advantageous for drug development. mdpi.com
Biological Activity: The impact of this bioisosteric switch on activity is target-dependent.
Antitubercular Activity: In the search for antitubercular agents, the 2-aminooxazole scaffold has been evaluated as a bioisostere of the 2-aminothiazole core. The antitubercular activity was found to be maintained in the oxazole derivatives, with a similar SAR trend, confirming that the two nuclei can be considered bioisosteres for this specific target. nih.gov
Antioxidant Activity: As mentioned previously, a comparative study found that ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate was a more potent antioxidant than its oxazole counterpart, suggesting the sulfur atom plays a beneficial role in the radical scavenging mechanism in this context. aip.orgaip.org
Cytotoxicity: In an evaluation of heterocyclic fragments, activity was found to require at least two sequentially connected thiazoles, whereas the corresponding oxazole-containing fragments were non-toxic and inactive. nih.gov This highlights a case where the thiazole ring is critical for a specific biological effect.
Table 3: Comparative Properties of Bioisosteric Oxazole and Thiazole Derivatives
| Property/Activity | Oxazole Derivative | Thiazole Derivative | Key Observation | References |
|---|---|---|---|---|
| Antitubercular Activity | Activity maintained | Active (parent series) | The two scaffolds are effective bioisosteres for this activity. | nih.gov |
| Antioxidant Activity | Weak (IC50: 275.3 ppm) | Active (IC50: 64.75 ppm) | Thiazole is superior for this specific substitution pattern. | aip.orgaip.org |
| Cytotoxicity | Inactive | Active (in multimeric fragments) | Thiazole was essential for the observed cytotoxicity. | nih.gov |
| Physicochemical Profile | More hydrophilic, higher water solubility | More lipophilic | Oxazole offers potential advantages in solubility. | mdpi.com |
| Flexibility | Less flexible | More flexible | Structural rigidity differs between the two rings. | nih.gov |
Future Research Directions and Academic Prospects for 2 Amino 4 Methyl 5 Naphth 1 Yl Oxazole and Oxazole Based Compounds
Development of Novel and Efficient Synthetic Routes for Complex Oxazole (B20620) Architectures
The synthesis of oxazole derivatives has been a subject of extensive research, with several established methods such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. nih.govirjmets.com The van Leusen oxazole synthesis, in particular, is a powerful tool for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govdoaj.org However, the demand for structurally complex and diverse oxazole-containing molecules necessitates the development of more efficient, sustainable, and versatile synthetic strategies.
Future research in this area will likely focus on:
Metal-Free Synthesis: Exploring novel metal-free synthetic pathways to avoid the cost and potential toxicity associated with transition metal catalysts. tandfonline.com Iodine-mediated methodologies have shown promise in this regard. tandfonline.com
Green Chemistry Approaches: Incorporating green chemistry principles, such as the use of ionic liquids, microwave-assisted synthesis, and ultrasound techniques, to create more environmentally benign processes. ijpsonline.comijpsonline.com
One-Pot and Multicomponent Reactions: Designing one-pot and multicomponent reactions to construct complex oxazole architectures in a single step, thereby increasing efficiency and reducing waste. ijpsonline.com A notable example is the one-pot van Leusen synthesis in ionic liquids. ijpsonline.com
Flow Chemistry: Utilizing flow chemistry for the continuous and scalable synthesis of oxazole derivatives, offering better control over reaction parameters and improved safety profiles.
Catalytic C-H Activation: Expanding the scope of transition-metal-catalyzed C-H activation to directly introduce functional groups onto the oxazole ring, providing a more atom-economical approach to diversification. researchgate.net
Recent advancements have already demonstrated the potential of these approaches. For instance, copper-catalyzed aerobic oxidative dehydrogenative annulation of amines and alkynes has been employed to synthesize trisubstituted oxazoles. organic-chemistry.org Similarly, visible-light photocatalysis has enabled the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org
Table 1: Comparison of Selected Synthetic Routes for Oxazoles
| Synthetic Route | Key Features | Advantages |
|---|---|---|
| van Leusen Oxazole Synthesis | Utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. nih.gov | High efficiency, broad substrate scope. nih.gov |
| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylaminoketones. wikipedia.org | Classic and well-established method. |
| Metal-Free Synthesis (e.g., Iodine-mediated) | Avoids the use of transition metals. tandfonline.com | Reduced cost and toxicity. tandfonline.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. ijpsonline.com | Faster reaction times, often higher yields. ijpsonline.com |
Exploration of Advanced Functionalization and Derivatization Strategies for Enhanced Selectivity
The functionalization of the oxazole ring is crucial for fine-tuning its biological activity and physicochemical properties. While classical electrophilic and nucleophilic substitution reactions are known, future research will delve into more sophisticated and selective methods. tandfonline.comnumberanalytics.com
Key areas of exploration include:
Regioselective C-H Functionalization: Developing catalysts and directing groups that enable the precise functionalization of specific C-H bonds (C2, C4, or C5) on the oxazole ring. researchgate.netacs.org Palladium-catalyzed C4-olefination is a prime example of such a strategy. acs.org
"Halogen Dance" Rearrangement: Utilizing the "halogen dance" isomerization as a tool for the synthesis of 2,4,5-trisubstituted-1,3-oxazoles, which can then be further functionalized. nih.gov
Click Chemistry: Employing "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, with functionalized ethynyl (B1212043) oxazoles to rapidly generate diverse libraries of compounds. chemrxiv.org
Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex oxazole-containing molecules, allowing for the rapid exploration of structure-activity relationships (SAR).
The ability to selectively introduce a wide range of functional groups will be instrumental in optimizing the therapeutic index of oxazole-based drug candidates and in designing novel materials with tailored properties.
In-depth Mechanistic Investigations of Underexplored Oxazole Reactivity
A thorough understanding of the reaction mechanisms governing oxazole chemistry is essential for the rational design of new synthetic methods and for predicting the reactivity of novel oxazole derivatives. While the general reactivity of oxazoles is understood—electrophilic substitution typically occurs at C5, and nucleophilic substitution at C2—many nuances remain to be explored. tandfonline.comwikipedia.org
Future mechanistic studies should focus on:
Computational and Experimental Synergy: Combining computational modeling with experimental studies to elucidate transition states, reaction intermediates, and kinetic profiles of key oxazole reactions. rsc.org
Reactivity of Excited States: Investigating the photochemistry of oxazoles, as seen in studies of 2-aminooxazole, to understand their behavior under photochemical conditions and to potentially develop novel photoactivated therapeutic agents. acs.org
Unconventional Reaction Pathways: Exploring less common reaction pathways, such as ring-opening and recyclization reactions, to transform oxazoles into other heterocyclic systems. researchgate.net For example, oxazoles can be converted into imidazoles, pyridines, and thiazoles under certain conditions. tandfonline.comresearchgate.net
Role of Catalysts: Elucidating the precise role of catalysts in C-H activation and other functionalization reactions to enable the development of more efficient and selective catalytic systems.
A deeper mechanistic understanding will not only facilitate the discovery of new reactions but also provide insights into the metabolic pathways of oxazole-containing drugs.
Application of Integrated Computational and Experimental Methodologies for Rational Compound Design
The integration of computational chemistry with experimental synthesis and biological evaluation has become an indispensable tool in modern drug discovery. ekb.eg This approach allows for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with drug development.
For 2-Amino-4-methyl-5-(naphth-1-yl)oxazole and other oxazole-based compounds, integrated methodologies can be applied to:
Molecular Docking and Virtual Screening: Using molecular docking to predict the binding modes of oxazole derivatives to their biological targets and to perform virtual screening of large compound libraries to identify potential hits. ekb.egresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of oxazole derivatives with their biological activities, providing valuable insights for the design of more potent analogs.
ADME-Tox Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of new oxazole derivatives, helping to prioritize candidates with favorable drug-like properties.
De Novo Drug Design: Utilizing computational algorithms to design novel oxazole-based scaffolds that are optimized for binding to a specific biological target.
The synergy between computational and experimental approaches will accelerate the discovery and optimization of new oxazole-based therapeutic agents. benthamscience.com
Identification and Validation of Novel Biological Targets for Oxazole Scaffolds
The oxazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.govresearchgate.net Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. tandfonline.comresearchgate.net
Future research will focus on:
Target Identification and Validation: Employing chemoproteomics and other target identification strategies to discover novel protein targets for existing and newly synthesized oxazole derivatives.
Mechanism of Action Studies: Elucidating the detailed mechanism of action by which oxazole-based compounds exert their therapeutic effects. This includes identifying the specific enzymes or receptors they interact with and the downstream signaling pathways they modulate. benthamscience.com
Expansion into New Therapeutic Areas: Exploring the potential of oxazole scaffolds in therapeutic areas where they have been less extensively studied, such as neurodegenerative diseases and metabolic disorders.
Combating Drug Resistance: Designing oxazole derivatives that can overcome existing drug resistance mechanisms, particularly in the fields of oncology and infectious diseases.
The identification of new biological targets will open up new avenues for the therapeutic application of oxazole-based compounds.
Table 2: Selected Biological Activities of Oxazole-Based Compounds
| Biological Activity | Example Target/Application | Reference |
|---|---|---|
| Anticancer | Inhibition of various cancer cell lines. | benthamscience.com |
| Antimicrobial | Activity against bacteria and fungi. | irjmets.comwikipedia.org |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | ekb.eg |
| Antitubercular | Activity against Mycobacterium tuberculosis. | wikipedia.orgnih.gov |
| Phosphodiesterase (PDE) Inhibition | Potential for treating inflammatory diseases. | nih.gov |
Interdisciplinary Research Applications of Oxazole Chemistry (e.g., Materials Science, Supramolecular Chemistry, Agricultural Chemistry)
The unique properties of the oxazole ring extend its utility beyond medicinal chemistry into various interdisciplinary fields.
Materials Science: Oxazole-based compounds are being investigated for their potential applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and fluorescent dyes due to their favorable electronic and photophysical properties. irjmets.comnumberanalytics.com
Supramolecular Chemistry: The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of complex supramolecular architectures. tandfonline.com
Agricultural Chemistry: Oxazole derivatives have shown promise as herbicides, fungicides, insecticides, and plant growth regulators. researchgate.netmdpi.comresearchgate.net Further research in this area could lead to the development of more effective and environmentally friendly crop protection agents. researchgate.net
The continued exploration of oxazole chemistry in these and other interdisciplinary areas is expected to yield novel materials and technologies with a wide range of applications.
Q & A
Q. What are the conventional and green synthetic methods for preparing 2-amino-4-methyl-5-(naphth-1-yl)oxazole?
Answer: Conventional synthesis often involves refluxing precursors in solvents like DMSO or ethanol under acidic conditions, with yields averaging ~65% (e.g., hydrazide derivatives refluxed for 18 hours in DMSO) . However, green methods such as microwave-assisted synthesis, ionic liquids, or deep-eutectic solvents reduce toxic byproducts and improve reaction efficiency (e.g., reduced energy consumption and higher purity) . Key steps include optimizing catalyst selection, solvent-free conditions, and reaction time (2–4 hours for microwave vs. 18 hours for conventional reflux) .
Q. How is structural characterization of this compound performed?
Answer: Multi-technique approaches are critical:
- NMR : 1H/13C/15N NMR identifies substituent positions (e.g., 1,2-oxazole methine proton at δ 8.46 ppm) .
- X-ray crystallography : Resolves regioselectivity and conformation (e.g., piperidinium chair conformation in trifluoroacetate derivatives) .
- Core spectroscopy : X-ray absorption spectroscopy (XAS) and photoelectron spectroscopy (PES) map electronic structures, such as π* and σ* orbitals in oxazole rings .
Q. What biological activities are associated with this compound?
Answer: Oxazole derivatives exhibit:
- Antimicrobial activity : Modulated by electron-withdrawing/donating substituents; IC50 values correlate with hydrophobic interactions and hydrogen bonding .
- Anticancer potential : Inhibition of STAT3, microtubules, or DNA topoisomerases via rigid scaffold interactions .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of naphthyl-substituted oxazoles?
Answer: Regioselectivity is controlled by steric and electronic factors. For example, β-enamino ketoester reactions with hydroxylamine favor C-5 substitution due to steric hindrance at C-4 . Solvent polarity (e.g., dichloromethane vs. ethanol) and catalysts (e.g., silver salts) further direct substitution patterns .
Q. Can green chemistry principles improve the scalability of oxazole synthesis?
Answer: Yes. Microwave irradiation reduces reaction times by 75% compared to reflux, while ionic liquids enhance yields (e.g., 85% vs. 65% in conventional methods) . Continuous flow synthesis minimizes waste and improves reproducibility .
Q. How do donor/acceptor substituents influence anticancer activity?
Answer: Electron-donating groups (e.g., methyl) enhance π-π stacking with DNA, while electron-withdrawing groups (e.g., nitro) stabilize charge-transfer interactions with tubulin. SAR studies show IC50 values <100 nM for derivatives with para-substituted naphthyl groups .
Q. How to resolve contradictions in reported synthesis yields?
Answer: Discrepancies arise from solvent purity, catalyst loading, or reaction monitoring. For example, DMSO purity affects hydrazide cyclization efficiency , while in situ NMR can track intermediate formation to optimize stepwise protocols .
Q. What mechanisms underlie oxazole interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
